2-Hydroxyethyl laurate
CAS No.: 4219-48-1
Cat. No.: VC21250925
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4219-48-1 |
|---|---|
| Molecular Formula | C14H28O3 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | 2-hydroxyethyl dodecanoate |
| Standard InChI | InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3 |
| Standard InChI Key | CTXGTHVAWRBISV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCCO |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCO |
Introduction
Chemical Identity and Structural Properties
2-Hydroxyethyl laurate, also known as 2-hydroxyethyl dodecanoate, is an ester formed from lauric acid and ethylene glycol. The compound possesses the molecular formula C₁₄H₂₈O₃ with a molecular weight of 244.3703 g/mol . Its Chemical Abstracts Service (CAS) Registry Number is 4219-48-1 . The compound exists as an off-white solid at room temperature with a characteristic ester functional group .
The molecular structure of 2-hydroxyethyl laurate features a twelve-carbon fatty acid chain (lauric acid) esterified with a 2-hydroxyethyl group. This specific arrangement provides the molecule with both lipophilic character (from the lauric acid portion) and hydrophilic properties (from the hydroxyethyl group containing a terminal hydroxyl functionality). The structural configuration is key to its physical and chemical behaviors in various environments.
Nomenclature and Synonyms
The compound is recognized by several synonyms in scientific literature and commercial contexts:
-
Ethylene glycol (mono)laurate
-
2-Hydroxyethyl dodecanoate
-
Dodecanoic acid, 2-hydroxyethyl ester
-
Lauric acid 2-hydroxyethyl ester
This variety of names reflects its widespread use and recognition across different industries and scientific disciplines, where naming conventions may differ based on application context or structural emphasis.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-hydroxyethyl laurate is essential for predicting its behavior in various applications and developing appropriate handling protocols.
Physical Properties
2-Hydroxyethyl laurate exhibits specific physical characteristics that influence its applications and handling requirements. Table 1 summarizes these key properties.
Table 1: Physical Properties of 2-Hydroxyethyl Laurate
The relatively high melting point (31-32°C) indicates that 2-hydroxyethyl laurate exists as a solid at room temperature but melts near body temperature, a property that makes it particularly useful in pharmaceutical and cosmetic formulations designed for topical application .
Spectroscopic Properties
Synthesis Methods
Several approaches can be employed for the synthesis of 2-hydroxyethyl laurate, with the choice of method typically depending on the scale of production, available resources, and desired purity of the final product.
Conventional Chemical Synthesis
The traditional synthesis of 2-hydroxyethyl laurate involves the esterification of lauric acid with ethylene glycol. This reaction typically requires acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the condensation reaction. The challenge in this synthesis lies in controlling the selectivity for the monoester product over the potential diester formation, which can be achieved through stoichiometric control and reaction conditions optimization.
Applications and Uses
The unique structural features of 2-hydroxyethyl laurate make it suitable for diverse applications across several industries.
Industrial Applications
In industrial contexts, 2-hydroxyethyl laurate serves various functions based on its amphiphilic nature:
-
Surfactants and Emulsifiers: The compound's dual hydrophilic-lipophilic character makes it effective for stabilizing emulsions and reducing surface tension in various formulations.
-
Lubricants: The compound may be utilized as a component in specialty lubricant formulations where biodegradability and specific viscosity properties are required.
-
Intermediates in Chemical Synthesis: The hydroxyl functionality provides a reactive site for further chemical modifications, making 2-hydroxyethyl laurate valuable as an intermediate in the synthesis of more complex molecules.
Research and Pharmaceutical Applications
Research into compounds structurally related to 2-hydroxyethyl laurate suggests potential pharmaceutical applications. For example, surface-active ionic liquids (SAILs) based on (2-hydroxyethyl)ammonium laurate have been investigated for their potential in drug delivery systems, particularly for improving the bioavailability of drugs with poor gastrointestinal permeability, such as gabapentin .
These studies examine micellization behavior and thermophysical properties of laurate-based compounds in aqueous environments, providing insights into how similarly structured molecules like 2-hydroxyethyl laurate might interact with biological systems .
Current Research Directions
Research related to 2-hydroxyethyl laurate and structurally similar compounds spans multiple scientific disciplines, from physical chemistry to pharmaceutical sciences.
Structure-Activity Relationships
Understanding the relationship between molecular structure and functional properties is crucial for optimizing compounds for specific applications. For 2-hydroxyethyl laurate, the balance between the hydrophobic laurate chain and the hydrophilic hydroxyethyl group determines its behavior at interfaces and in solution.
Research into structurally related compounds, such as (2-hydroxyethyl)ammonium laurate, provides insights into how the hydroxyl group positioning and the carbon chain length affect properties like critical micelle concentration (CMC), surface tension, and interaction with biological membranes .
Thermophysical Property Studies
Investigations into thermophysical properties of related laurate compounds offer valuable comparative data. For instance, studies on (2-hydroxyethyl)ammonium laurate, bis(2-hydroxyethyl)ammonium laurate, and tris(2-hydroxyethyl)ammonium laurate have examined parameters such as:
-
Critical micelle concentration (CMC)
-
Interface surface pressure
-
Minimum surface area occupied per molecule
These studies reveal that such properties are temperature-dependent and can be significantly influenced by the presence of other compounds, such as pharmaceutical agents . Similar behavior might be expected for 2-hydroxyethyl laurate in comparable environments.
Comparative Analysis with Related Compounds
To better understand 2-hydroxyethyl laurate's position within the broader family of fatty acid esters and derivatives, a comparative analysis is valuable.
Table 2: Comparison of 2-Hydroxyethyl Laurate with Related Compounds
This comparison highlights how subtle structural differences can significantly impact physical properties and applications. The presence of the hydroxyl group in 2-hydroxyethyl laurate, absent in ethyl laurate, enhances hydrophilicity and provides a reactive site for further functionalization.
Future Research Perspectives
Based on current knowledge and research trends, several promising directions for future research on 2-hydroxyethyl laurate can be identified:
Green Synthesis Optimization
Developing more efficient and environmentally friendly synthesis methods remains an important research direction. Potential approaches include:
-
Optimization of enzyme-catalyzed reactions using immobilized lipases
-
Exploration of continuous flow processes for improved efficiency
-
Investigation of alternative, more sustainable solvents and reaction media
Research into multienzyme cascade systems, similar to those used for hydroxytyrosol ester synthesis , might be adapted for more efficient production of 2-hydroxyethyl laurate with reduced environmental impact.
Pharmaceutical and Biological Applications
The potential pharmaceutical applications of 2-hydroxyethyl laurate warrant further investigation, particularly in areas such as:
-
Drug delivery systems leveraging its amphiphilic nature
-
Enhancing bioavailability of poorly water-soluble drugs
-
Investigating potential antimicrobial properties based on its structural similarities to other bioactive fatty acid esters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume